molecular formula C9H17NO B13314392 4,5-Dimethyl-4-propylpyrrolidin-2-one

4,5-Dimethyl-4-propylpyrrolidin-2-one

Cat. No.: B13314392
M. Wt: 155.24 g/mol
InChI Key: DFIGYOYZYLCLCH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-4-propylpyrrolidin-2-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is a derivative of pyrrolidin-2-one, characterized by the presence of two methyl groups and one propyl group attached to the pyrrolidine ring. This compound is primarily used in research and development, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 4,5-Dimethyl-4-propylpyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the addition of malonates to trans-β-alkyl-β-nitrostyrenes in the presence of chiral magnesium bisoxazoline complex and nickel or cobalt bis(dibenzylcyclohexane-1,2-diamine) complexes . This reaction results in the formation of Michael adducts with two stereocenters, which are then converted into the target compound through subsequent steps.

Chemical Reactions Analysis

4,5-Dimethyl-4-propylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Dimethyl-4-propylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-4-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4,5-Dimethyl-4-propylpyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:

    4,5-Dimethylpyrrolidin-2-one: Lacks the propyl group, which may affect its biological activity and chemical properties.

    4-Propylpyrrolidin-2-one: Lacks the methyl groups, leading to differences in steric and electronic effects.

    Pyrrolidin-2-one: The parent compound, which serves as a basic scaffold for various derivatives.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4,5-dimethyl-4-propylpyrrolidin-2-one

InChI

InChI=1S/C9H17NO/c1-4-5-9(3)6-8(11)10-7(9)2/h7H,4-6H2,1-3H3,(H,10,11)

InChI Key

DFIGYOYZYLCLCH-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(=O)NC1C)C

Origin of Product

United States

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